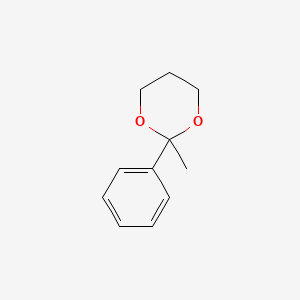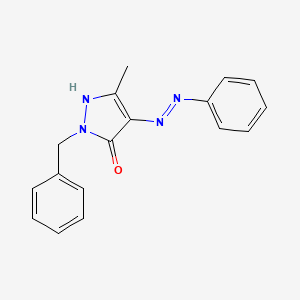
2-Methyl-2-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C11H14O2. This compound features a dioxane ring substituted with a methyl group and a phenyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenyl-1,3-dioxane can be synthesized through the reaction of 1,3-propanediol with benzaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in an organic solvent, such as toluene, to facilitate the formation of the dioxane ring. The use of a Dean-Stark apparatus helps in the continuous removal of water, driving the equilibrium towards the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for large-scale synthesis. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can be performed using organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products Formed:
Oxidation: The oxidation of this compound can yield phenylglyoxal and other oxidized derivatives.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted dioxanes, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-phenyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
2-Methyl-2-phenyl-1,3-dioxane is similar to other dioxanes and dioxolanes, but its unique substitution pattern gives it distinct properties. For example, 1,3-dioxane and 1,3-dioxolane are structurally related but lack the phenyl and methyl groups present in this compound. These differences can influence reactivity, stability, and biological activity.
Comparison with Similar Compounds
1,3-Dioxane
1,3-Dioxolane
2-Methyl-1,3-dioxane
2-Phenyl-1,3-dioxane
Properties
CAS No. |
878-57-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
LRWANTYTQLCKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155022.png)
![propan-2-yl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15155028.png)
![N-benzyl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15155039.png)
![4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid](/img/structure/B15155041.png)
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-benzylpiperazin-1-yl)benzoate](/img/structure/B15155054.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide](/img/structure/B15155059.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B15155061.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide](/img/structure/B15155074.png)
![Ethyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155079.png)

![3-bromo-N-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15155104.png)
![6-Oxo-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155109.png)
![4-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B15155111.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate](/img/structure/B15155114.png)
